

Application Notes: PF-573228 Protocol for Transwell Migration Assay

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Compound of Interest

Compound Name: PF-573228

Cat. No.: B1684526

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Introduction

Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including embryonic development, immune response, wound healing, and cancer metastasis. The transwell migration assay is a widely utilized in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. **PF-573228** is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration.^{[1][2][3]} By inhibiting FAK, **PF-573228** effectively blocks signaling pathways that promote cell motility, making it a valuable tool for studying the mechanisms of cell migration and for evaluating potential anti-metastatic therapies.^{[1][2]}

These application notes provide a detailed protocol for utilizing **PF-573228** in a transwell migration assay to assess its inhibitory effect on cell migration.

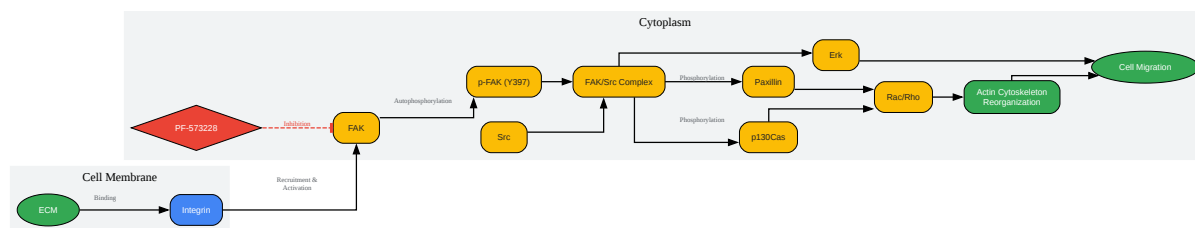
Data Presentation

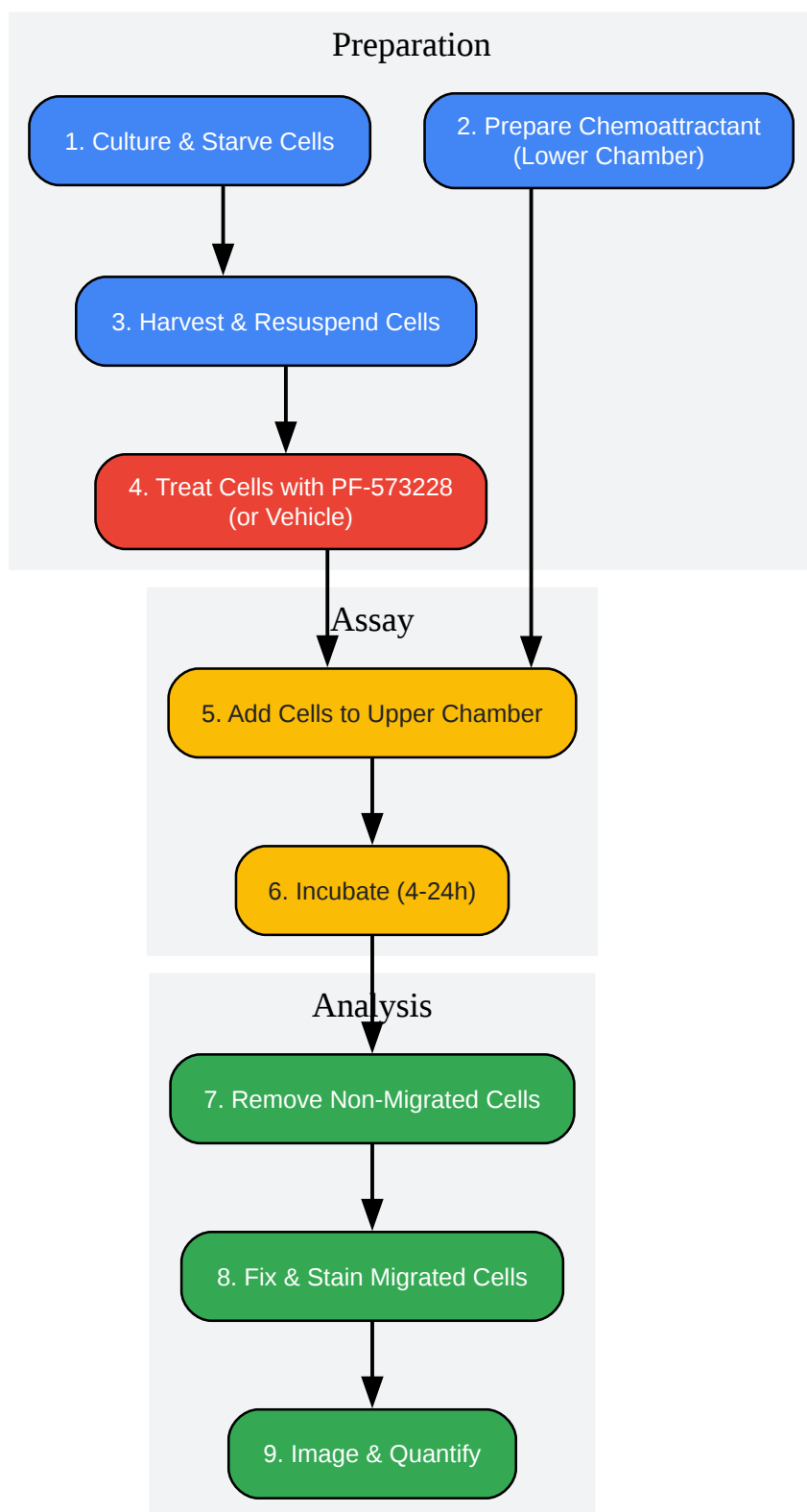
The inhibitory effect of **PF-573228** on cell migration can be quantified and compared across different cell lines and experimental conditions. Below is a summary of reported quantitative data for **PF-573228**.

Parameter	Value	Cell Line(s)	Reference
IC50 (in vitro kinase assay)	4 nM	Purified recombinant FAK	[1] [3] [4] [5]
IC50 (FAK phosphorylation in cells)	30 - 100 nM	Various	[4] [5]
Effective Concentration (Transwell Migration)	1 - 10 μ M	Melanoma, Swine Skeletal Muscle Satellite Cells	[6] [7]
Effective Concentration (Invasion Assay)	5 - 20 μ M	Neuroblastoma	

Signaling Pathway of PF-573228 Action

PF-573228 acts as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). The binding of integrins to the extracellular matrix (ECM) triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates downstream targets, including p130Cas and paxillin, which in turn activate pathways involving Rac, Rho, and Erk, ultimately promoting actin cytoskeleton reorganization, focal adhesion turnover, and cell migration. **PF-573228** blocks the initial kinase activity of FAK, thereby preventing the entire downstream signaling cascade.





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